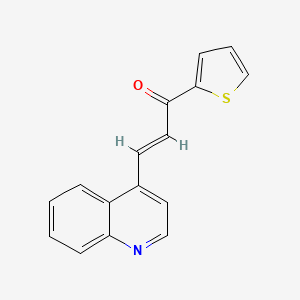
3-(4-Quinolinyl)-1-(2-thienyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Quinolinyl)-1-(2-thienyl)-2-propen-1-one is a compound that belongs to the class of organic compounds characterized by the presence of both quinoline and thiophene rings. These types of compounds have garnered interest due to their potential in various applications, including materials science and pharmaceuticals, due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of related thieno[2,3-b]quinoline derivatives often involves multi-component reactions that allow for the efficient and straightforward construction of these complex molecules from readily available starting materials. For instance, Alizadeh and Roosta (2018) developed an efficient protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone and related derivatives via a sequential multi-component reaction, achieving excellent yields in a short reaction time (Alizadeh & Roosta, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Quinolinyl)-1-(2-thienyl)-2-propen-1-one often features intramolecular hydrogen bonding and can exist in multiple rotamers, as studied by Al-Ansari (2016) for related methanone compounds. These structural characteristics significantly influence the electronic and spectroscopic properties of the molecules (Al-Ansari, 2016).
Chemical Reactions and Properties
Chemical reactions involving thieno[2,3-b]quinoline derivatives can include photocatalytic processes for constructing thieno[3,4-c]quinolin-4(5H)-ones, as developed by Tian et al. (2022), highlighting the versatility of these compounds in synthetic chemistry (Tian et al., 2022).
Physical Properties Analysis
The physical properties of thieno[2,3-b]quinoline derivatives, such as their absorption, excitation, and fluorescence characteristics, can be significantly affected by their structure and the solvent environment. These properties have been extensively studied through both experimental and theoretical methods, providing insights into their behavior in different conditions (Al-Ansari, 2016).
Chemical Properties Analysis
On a chemical level, the properties of these compounds can be explored through various spectroscopic techniques, including IR, NMR, and mass spectrometry, to elucidate their structure and reactivity. The synthesis and characterization of these compounds often involve the formation of new C-C and C-S bonds, showcasing their rich chemistry and potential for further functionalization (Alizadeh & Roosta, 2018).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Activities
A series of quinolinyl chalcone derivatives, including those with structures related to 3-(4-Quinolinyl)-1-(2-thienyl)-2-propen-1-one, have been synthesized and tested for their anticancer and anti-inflammatory activities. Compounds in this series have shown significant inhibitory effects on cancer cell lines and have also demonstrated reduction in rat paw edema, indicating their potential as anticancer and anti-inflammatory agents (Kotra, Ganapaty, & Adapa, 2010).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of compounds similar to 3-(4-Quinolinyl)-1-(2-thienyl)-2-propen-1-one have been extensively studied. These compounds exhibit varied charge transport performance and are considered for applications in thin-film transistors due to their high electron mobility (Wu et al., 2013).
Synthesis and Characterization
Efficient synthesis methods for compounds structurally related to 3-(4-Quinolinyl)-1-(2-thienyl)-2-propen-1-one have been developed. These methods are noted for their simplicity and environmental friendliness, producing compounds with potential application in various fields including pharmaceuticals (Raghavendra et al., 2007).
Potential in Photobiology
Ruthenium(II) complexes bearing π-expansive cyclometalating ligands with thienyl groups have been explored for their photobiological activities. These complexes show interesting photophysical properties and have potential applications in phototherapy and as phototherapeutic agents (McCain et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-quinolin-4-yl-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NOS/c18-15(16-6-3-11-19-16)8-7-12-9-10-17-14-5-2-1-4-13(12)14/h1-11H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBRRMNMPOTMDP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(Quinolin-4-YL)-1-(thiophen-2-YL)prop-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

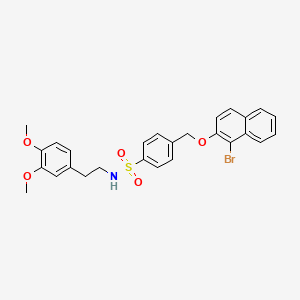

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)
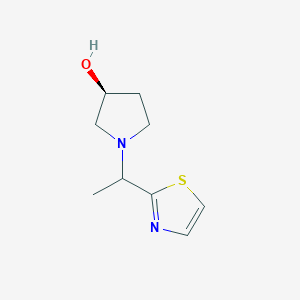
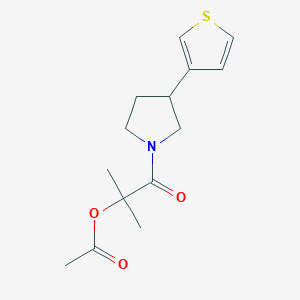
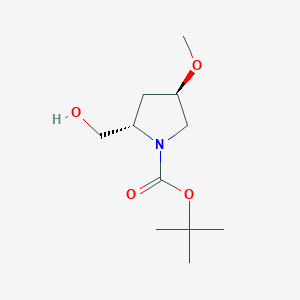
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)
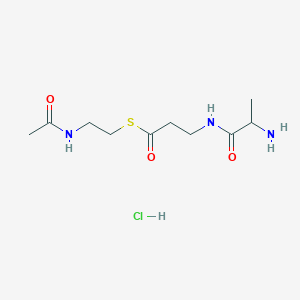
![3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2484072.png)
![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/no-structure.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484074.png)

![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)
![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)